Iron(2+) isononanoate
Description
Overview of Iron Carboxylates in Chemical Research
Iron carboxylates are a class of coordination compounds where an iron ion is bonded to one or more carboxylate ligands (RCOO⁻). ontosight.ai Their research is a dynamic field due to the abundance, low cost, and low toxicity of iron compared to many other transition metals used in catalysis, such as tin or zinc. rsc.org
Key areas of research involving iron carboxylates include:
Catalysis: Iron carboxylates are investigated as catalysts in a variety of organic transformations. This includes oxidation reactions, polymerization of olefins, and ring-opening polymerization of lactones for producing polyesters like polylactide (PLLA). ontosight.airsc.orgontosight.ai For instance, the combination of simple iron(II) carboxylates with carboxamides has been shown to create effective catalyst systems for producing polyesters with controlled molar masses and narrow dispersity. rsc.org The solubility of the specific iron carboxylate in the reaction medium, which is influenced by the length and branching of the alkyl chain, plays a crucial role in its catalytic activity. researchgate.net
Materials Science: They serve as precursors for the synthesis of iron-based materials, particularly iron oxide nanoparticles. ontosight.ai The thermal decomposition of iron carboxylates can be controlled to produce nanoparticles with specific sizes and magnetic properties, which have applications in magnetic storage and biomedicine. ontosight.ai
Atmospheric Chemistry: The photochemistry of Fe(III)-carboxylate complexes is a subject of significant research in atmospheric science. The photolysis of these complexes in cloud droplets and aerosols can be a major source of radicals and influences the degradation of carboxylic acids, which are components of secondary organic aerosols. york.ac.uk
The reaction between elemental iron and carboxylic acids to form iron carboxylates is also a focus of study, particularly in the context of corrosion in the oil industry, where naphthenic acids react with steel pipelines. researchgate.net
Research Significance of Iron(II) Complexes in Modern Chemistry
Iron(II), or ferrous, complexes are central to many areas of contemporary chemistry, from bioinorganic chemistry to catalysis and materials science. Iron's ability to exist in multiple oxidation states and adopt various coordination geometries makes it a versatile element in chemical synthesis. wikipedia.org
The significance of iron(II) complexes is highlighted by several research fronts:
Coordination Chemistry and Spin Crossover (SCO): Iron(II) complexes, particularly those with N6 octahedral coordination, are of intense interest for their potential to exhibit spin crossover (SCO) properties. royalsocietypublishing.org This phenomenon, where the complex switches between a low-spin and high-spin state in response to external stimuli like temperature or light, is promising for applications in molecular switches and data storage. The precise geometry and ligand field strength around the iron(II) center are critical for tuning these properties. royalsocietypublishing.orgmdpi.com
Homogeneous Catalysis: Iron(II) complexes are increasingly developed as catalysts for a wide range of chemical reactions, offering a more sustainable alternative to precious metal catalysts. They have been successfully employed in activation of small molecules like CO2 and N2, X-H bond activation, and complex organic transformations such as denitrogenative annulation. acs.orgnih.gov The development of iron(II) complexes with specific phosphine (B1218219) or Schiff base ligands has been crucial in advancing this field. royalsocietypublishing.orgacs.org
Bio-inspired Chemistry: Researchers model the active sites of iron-containing enzymes with synthetic iron(II) complexes to understand their function and develop catalysts that mimic their efficiency. This includes modeling interactions with biologically relevant molecules like DNA. frontiersin.org
Materials for Energy Applications: Recent studies have explored the use of iron(II) complexes as cathode materials in hydrogen peroxide fuel cells, demonstrating the potential of these compounds in energy conversion technologies. rsc.org
The ongoing research into iron(II) complexes aims to harness their unique electronic structures to create novel catalysts, functional materials, and therapeutic agents, leveraging the environmental and economic benefits of iron. mdpi.comfrontiersin.org
Scope of Academic Inquiry into Iron(2+) Isononanoate Systems
While specific published research focusing exclusively on this compound is limited, the scope of academic inquiry can be inferred from its chemical structure and the broader context of iron carboxylate chemistry. The defining feature of the isononanoate ligand is its branched, nine-carbon alkyl chain, which confers high solubility in non-polar organic media and liquid hydrocarbons.
Potential and logical areas for academic investigation into this compound systems would include:
Solution-Based Catalysis: Due to its solubility, it would be a prime candidate as a catalyst or pre-catalyst in homogeneous catalysis carried out in organic solvents. Following the precedent of other iron carboxylates, its efficacy could be tested in polymerization reactions (e.g., for polyethylene (B3416737) or polyesters) and as a drier or curing agent in paints and coatings. ontosight.airsc.org Research would likely compare its performance against other established iron carboxylates like iron(2+) ethylhexanoate or iron(2+) neodecanoate to understand the effect of the isononanoate ligand structure on catalytic activity and product properties.
Precursor for Nanomaterials: Academic studies could explore its use as a single-source precursor for the synthesis of iron oxide nanoparticles via thermal decomposition (thermolysis) in high-boiling point organic solvents. The branched isononanoate ligand could influence the decomposition pathway and the morphology of the resulting nanoparticles. ontosight.ai
Corrosion Science: In the context of industrial chemistry, it could be studied as a model compound for the iron soaps formed during the corrosion of steel by branched-chain carboxylic acids found in crude oil, helping to elucidate corrosion mechanisms. researchgate.net
The academic inquiry would focus on correlating the unique properties endowed by the isononanoate ligand—namely its solubility and steric bulk—with performance in established applications for iron carboxylates.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69346-26-5 |
|---|---|
Molecular Formula |
C18H34FeO4 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
iron(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Fe/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
LPSSHJYHZOQGFL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Coordination Chemistry and Electronic Structure of Iron 2+ Isononanoate Complexes
Ligand Field Theory and Spin State Phenomena in Iron(II) Systems
Ligand field theory provides a framework for understanding how the donation of electron pairs from ligands affects the degeneracy of the metal's d-orbitals. In an octahedral environment, the five d-orbitals split into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). warwick.ac.uk The energy separation between these levels is known as the crystal field splitting energy (Δo).
For a d⁶ ion like Fe(II), the six d-electrons can be arranged in two possible ways, leading to different spin states. This is determined by the relative magnitudes of the crystal field splitting energy (Δo) and the mean spin-pairing energy (P), which is the energy required to place two electrons in the same orbital. fiveable.me
High-Spin (HS) State: When coordinating to weak-field ligands, such as carboxylates and water, the splitting energy (Δo) is smaller than the pairing energy (P). fiveable.mewikipedia.org To achieve the lowest energy state, electrons will occupy the higher-energy eg orbitals before pairing up in the t₂g orbitals. This configuration, (t₂g)⁴(eg)², maximizes the number of unpaired electrons (four), resulting in a high-spin state with a total spin quantum number S = 2. fiveable.meresearchgate.net High-spin Fe(II) complexes are paramagnetic. wikipedia.org
Low-Spin (LS) State: When coordinating to strong-field ligands (e.g., CN⁻), Δo is larger than P. It becomes energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals rather than occupying the high-energy eg orbitals. fiveable.me This results in a (t₂g)⁶(eg)⁰ configuration with no unpaired electrons, known as a low-spin state (S = 0). researchgate.net Low-spin Fe(II) complexes are diamagnetic. wikipedia.org
The transition between these spin states involves a significant change in the iron atom's ionic radius; the radius for high-spin Fe(II) is approximately 78 pm, whereas for low-spin Fe(II) it is about 62 pm. wikipedia.org Given that isononanoate is a carboxylate ligand, which is generally considered a weak-field ligand, iron(2+) isononanoate complexes are expected to exist in a high-spin state under most conditions.
| Property | High-Spin Fe(II) | Low-Spin Fe(II) |
|---|---|---|
| Electron Configuration | (t₂g)⁴(eg)² | (t₂g)⁶(eg)⁰ |
| Unpaired Electrons | 4 | 0 |
| Total Spin (S) | 2 | 0 |
| Magnetic Property | Paramagnetic | Diamagnetic |
| Typical Ligands | Weak-field (e.g., H₂O, carboxylates) | Strong-field (e.g., CN⁻, bipyridine) |
| Ionic Radius | ~78 pm wikipedia.org | ~62 pm wikipedia.org |
Spin crossover (SCO) is a phenomenon where a complex transitions between high-spin and low-spin states in response to external stimuli like temperature, pressure, or light irradiation. mdpi.comrsc.org This behavior is most common in Fe(II) complexes where the ligand field strength is close to the spin-pairing energy. The transition from a low-spin to a high-spin state is accompanied by a noticeable increase in the metal-ligand bond length, which can be as much as 0.2 Å in Fe(II) complexes. mdpi.com This structural change is considered a primary quantum mechanical driving force for the SCO phenomenon. unige.ch
Molecular Geometry and Stereochemistry of Iron(II) Complexes
The d⁶ configuration of iron(II) supports a variety of coordination numbers and geometries, with the specific outcome influenced by the steric and electronic properties of the coordinated ligands. mit.eduresearchgate.net
Iron(II) complexes can adopt several coordination geometries. researchgate.net
Octahedral (6-coordinate): This is the most common geometry for Fe(II) and is often observed in complexes with carboxylate ligands. ontosight.airesearchgate.net
Tetrahedral (4-coordinate): Typically high-spin, this geometry is favored by bulky ligands and certain electronic configurations. acs.org
Square Planar (4-coordinate): This is less common for Fe(II) but can be stabilized by specific ligand sets, often resulting in an intermediate-spin (S=1) state. acs.org
Five-Coordinate: Both trigonal bipyramidal and square pyramidal geometries are known. nih.gov
Seven-Coordinate: Though less frequent, seven-coordinate geometries like pentagonal bipyramidal can exist, sometimes in equilibrium with five-coordinate forms. researchgate.net
In the context of iron carboxylates, dinuclear structures are also prevalent, such as "paddlewheel" and "windmill" geometries, where carboxylate ligands bridge two iron centers. nih.govnih.gov
| Coordination Number | Geometry | Commonality for Fe(II) | Notes |
|---|---|---|---|
| 4 | Tetrahedral | Common | Favored with bulky ligands; typically high-spin. acs.org |
| 4 | Square Planar | Rare | Can stabilize an intermediate S=1 spin state. acs.org |
| 5 | Trigonal Bipyramidal / Square Pyramidal | Known | Often seen in model complexes for enzyme active sites. nih.gov |
| 6 | Octahedral | Very Common | The most prevalent geometry for Fe(II) complexes. ontosight.airesearchgate.net |
| 7 | Pentagonal Bipyramidal | Rare | Has been observed in equilibrium with other geometries. researchgate.net |
The ideal geometries (e.g., perfect octahedron) are often distorted in real molecules. The nature of the ligands in the coordination sphere is a primary cause of this distortion. mit.edu For a complex containing the isononanoate ligand, several factors would contribute to distortion:
Steric Hindrance: The branched, bulky nature of the isononanoate ligand can lead to steric repulsion between ligands, causing deviations from ideal bond angles. The use of sterically demanding carboxylates is a known strategy to control the coordination environment. mit.edunih.gov
Mixed-Ligand Environments: If other ligands besides isononanoate are present, their different sizes and electronic properties will lead to varied Fe-ligand bond lengths and a distorted coordination sphere.
Carboxylate Coordination Mode: As discussed below, carboxylates can bind in multiple ways (monodentate, bidentate). A shift between these modes, sometimes induced by solvent molecules like water, can cause significant structural rearrangements, such as the conversion of a paddlewheel to a windmill geometry. nih.govacs.org
Metal-Ligand Bonding Analysis in Carboxylate Coordination
The carboxylate group (RCO₂⁻) is a highly versatile ligand capable of coordinating to metal ions in several distinct modes. wikipedia.org According to Hard and Soft Acid and Base (HSAB) theory, both the Fe(II) ion and the oxygen donor atoms of the carboxylate are considered "hard," leading to a strong, predominantly electrostatic interaction. wikipedia.org
The primary coordination modes for a carboxylate ligand like isononanoate are:
Monodentate (κ¹-O): Only one of the two oxygen atoms binds to the iron center. In this mode, the ligand functions as an X-type, or pseudohalide, ligand. wikipedia.org
Bidentate Chelating (κ²-O,O'): Both oxygen atoms bind to the same iron center, forming a four-membered chelate ring. This is considered an L-X type ligand. wikipedia.org
Bidentate Bridging: The carboxylate ligand bridges two different iron centers. This is a very common mode in polynuclear carboxylate complexes and is fundamental to the formation of paddlewheel and other multinuclear structures. nih.govresearchgate.net
The specific bonding mode adopted can be influenced by factors such as the steric profile of the carboxylate's R-group, the nature of other ligands in the coordination sphere, and the reaction conditions. These different bonding modes can often be distinguished using infrared (IR) spectroscopy by analyzing the positions of the asymmetric (ν_asym) and symmetric (ν_sym) C-O stretching frequencies. researchgate.net
Characterization of Iron-Oxygen Interactions
The interaction between the iron(II) center and the oxygen atoms of the isononanoate ligand is fundamental to the structure of the complex. In related iron(II) carboxylate complexes, the Fe-O bond is primarily ionic in nature, with some degree of covalent character. The geometry around the iron(II) center in such complexes is often octahedral, though tetrahedral and other coordination geometries are possible depending on the steric bulk of the ligands and the crystallization conditions. eurjchem.comnih.gov
Spectroscopic techniques are crucial for characterizing these interactions. For instance, in iron(II) complexes with carboxylate ligands, Fourier-transform infrared (FTIR) spectroscopy can reveal the coordination mode of the carboxylate group. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate, and bridging coordination. nih.gov
Mössbauer spectroscopy is another powerful tool for probing the electronic environment of the iron nucleus. For high-spin iron(II) complexes, typical isomer shift (δ) and quadrupole splitting (ΔE₋) values provide insight into the oxidation state and the symmetry of the electric field around the iron atom. acs.org In a study of iron(II) complexes with a tetraimidazole ligand and various carboxylates, the diversity in carboxylate bidentate coordination modes was shown to significantly impact the structural and electronic effects, as observed through IR and Mössbauer spectroscopy. nih.gov
Impact of Isononanoate Ligand Structure on Bonding Characteristics
The structure of the isononanoate ligand, which is a branched-chain carboxylate, is expected to influence the bonding characteristics of its iron(II) complexes. Isononanoic acid is a mixture of isomers, with the most common being 3,5,5-trimethylhexanoic acid. The steric bulk of the branched alkyl group can affect the packing of the molecules in the solid state and the coordination geometry around the iron(II) ion. researchgate.net
Compared to linear carboxylates, the branched structure of isononanoate may lead to:
Steric Hindrance: The bulky alkyl group can sterically hinder the approach of other ligands or solvent molecules to the iron center, potentially favoring lower coordination numbers or distorted geometries. mit.edu
Solubility: The branched nature of the ligand often increases the solubility of the metal complex in nonpolar organic solvents, a property that is exploited in its industrial applications. researchgate.net
Coordination Mode: The steric demand of the ligand might influence the preferred coordination mode of the carboxylate group. For instance, it might favor a bridging coordination mode to alleviate steric strain, leading to the formation of polynuclear or polymeric structures.
Research on related systems has shown that the steric demands of carboxylate substituents can influence reaction kinetics, suggesting that a carboxylate shift may be involved in rate-determining steps. mit.edu
Solution State Coordination Dynamics and Thermodynamic Stability
The behavior of this compound in solution is characterized by dynamic equilibria between different coordinated species. nih.gov The lability of the iron(II) center means that ligands can exchange rapidly. The thermodynamic stability of the complex refers to the equilibrium position of its formation from the metal ion and the ligand.
The stability of metal-carboxylate complexes is generally related to the basicity of the carboxylate anion. cdnsciencepub.com For iron(II), complexation with carboxylate ligands can significantly alter its redox potential. acs.org
While specific thermodynamic stability constants for this compound are not readily found in the literature, data for other iron(II)-carboxylate complexes can provide a general context. The stability of these complexes is crucial for their function in various applications, such as catalysts or in biological systems. researchgate.netnih.gov
The coordination environment of iron(II) complexes can be highly dependent on the solvent. researchgate.net Studies on iron(II) quinaldate (B1226512) complexes have shown that the solid-state structure is not always retained in solution, where equilibria between different coordination numbers (e.g., five- and six-coordinate species) can exist. nih.gov
Advanced Characterization Methodologies for Iron 2+ Isononanoate Materials
Spectroscopic Analysis Techniques
Spectroscopic methods are instrumental in probing the coordination environment, oxidation state, and electronic transitions within Iron(2+) isononanoate.
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the coordination of the isononanoate ligand to the iron(II) center.
In the FTIR spectrum of this compound, the most informative region is where the carboxylate (COO⁻) stretching vibrations appear. The isononanoate ligand, when coordinated to the iron(II) ion, will exhibit characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. The positions of these bands, and the difference between them (Δν = νₐₛ - νₛ), are diagnostic of the carboxylate coordination mode. For instance, a larger separation is typically indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode.
Raman spectroscopy provides complementary information. While the carboxylate stretches can also be observed, Raman is particularly sensitive to the Fe-O stretching vibrations, which typically appear at lower frequencies. These vibrations directly probe the bond between the iron center and the oxygen atoms of the isononanoate ligand.
Table 1: Representative Vibrational Spectroscopy Data for Iron(II) Carboxylates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| Asymmetric COO⁻ Stretch (νₐₛ) | 1520 - 1650 | Carboxylate group vibration |
| Symmetric COO⁻ Stretch (νₛ) | 1380 - 1450 | Carboxylate group vibration |
| Fe-O Stretch | 400 - 600 | Metal-ligand bond vibration |
Note: The exact positions of these bands for this compound would require experimental data.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound complex. Iron(II) complexes can exhibit both d-d transitions and charge-transfer bands.
High-spin iron(II), which is expected for a carboxylate ligand field, typically has weak, spin-forbidden d-d transitions that are often broad and may be obscured by more intense bands. More prominent features in the UV-Vis spectrum are likely to be ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. These transitions are generally more intense than d-d bands and provide insight into the electronic communication between the isononanoate ligand and the iron center. The position and intensity of these bands are sensitive to the coordination environment and the nature of the ligand.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure around the iron atoms in this compound. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Fe K-edge XANES region is particularly sensitive to the oxidation state and coordination geometry of the iron center. The position of the absorption edge provides a direct measure of the oxidation state, which would confirm the +2 state for iron. Furthermore, the pre-edge features in the XANES spectrum are related to 1s → 3d transitions and are sensitive to the coordination symmetry. For a centrosymmetric environment, these transitions are weak, whereas they gain intensity in non-centrosymmetric geometries.
The EXAFS region provides information about the local atomic environment of the iron atom, including the coordination number, bond distances, and the identity of the neighboring atoms. Analysis of the EXAFS data for this compound would yield precise Fe-O bond lengths and information about the number of coordinating oxygen atoms from the isononanoate ligands.
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are magnetic resonance techniques that probe the magnetic environment of nuclei and unpaired electrons, respectively.
For paramagnetic species like high-spin iron(II) complexes, ¹H and ¹³C NMR spectra are characterized by large chemical shift ranges and significant line broadening due to the influence of the unpaired electrons. nih.govacs.org While this can make spectral interpretation challenging, the paramagnetic shifts contain valuable structural information. The magnitude and sign of the isotropic shift can be related to the distance and orientation of the nucleus with respect to the paramagnetic iron center.
EPR spectroscopy is a direct probe of the unpaired electrons in the iron(II) center. For a high-spin d⁶ system (S=2), EPR signals are typically observed at low temperatures and can be broad. nih.govmdpi.comresearchgate.net The EPR spectrum is sensitive to the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. These parameters are highly dependent on the symmetry and nature of the ligand field around the iron(II) ion, providing a sensitive probe of the coordination environment in this compound. mdpi.com
Mössbauer spectroscopy is an exceptionally sensitive technique for studying iron-containing compounds, providing precise information on the oxidation state, spin state, and coordination environment of the iron nucleus. For this compound, a ⁵⁷Fe Mössbauer spectrum would be characterized by two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE₋).
The isomer shift is directly related to the s-electron density at the iron nucleus and is highly diagnostic of the oxidation state. For a high-spin iron(II) complex with carboxylate ligands, a relatively large positive isomer shift is expected.
The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. For high-spin iron(II), which has a non-spherically symmetric d-electron distribution, a significant quadrupole splitting is anticipated. The magnitude of ΔE₋ is sensitive to the symmetry of the coordination environment.
Table 2: Typical Mössbauer Parameters for High-Spin Iron(II) Carboxylate Complexes
| Parameter | Typical Value Range (mm/s) at room temperature | Information Provided |
| Isomer Shift (δ) | +1.0 to +1.4 | Confirms Fe(II) oxidation state |
| Quadrupole Splitting (ΔE₋) | +2.0 to +3.5 | Indicates high-spin state and distorted coordination geometry |
Note: These are representative values, and the actual parameters for this compound would depend on its specific solid-state structure.
Diffraction Techniques for Crystalline Structure Determination
In the absence of single crystals, powder XRD can be used to identify the crystalline phases present and to obtain information about the unit cell parameters. For many metal carboxylates, the structures can be complex, involving polymeric chains or clusters. acs.orgnih.gov
Theoretical and Computational Investigations of Iron 2+ Isononanoate
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. mdpi.comnih.govatg21.com For iron(2+) isononanoate, DFT calculations can elucidate the fundamental aspects of its molecular and electronic framework.
Geometry optimization is a primary application of DFT, used to find the lowest energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. nih.govreddit.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This yields precise information on bond lengths, bond angles, and dihedral angles.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the isononanoate ligands around the central iron(II) ion. dntb.gov.ua The flexibility of the alkyl chains in the isononanoate ligands allows for numerous possible conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable forms and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity. mdpi.com
Table 1: Representative Optimized Geometric Parameters for an Fe(II)-Carboxylate Core Note: This table presents typical values for Fe(II) coordinated by carboxylate groups, as would be determined by DFT geometry optimization. Specific values for this compound would require a dedicated computational study.
| Parameter | Optimized Value |
| Fe-O Bond Length | ~2.0 - 2.2 Å |
| O-Fe-O Bond Angle | ~90° (for octahedral) |
| C-O Bond Length | ~1.25 - 1.28 Å |
DFT is also instrumental in describing the electronic structure of molecules. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT provides information about the molecular orbitals (MOs) and their energy levels. For this compound, this analysis reveals the distribution of electrons within the molecule.
Key electronic properties derived from DFT include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the molecule's chemical reactivity and electronic excitability.
Molecular Orbital Distribution: Analysis of the MOs can show the nature of the bonding between the iron(II) ion and the isononanoate ligands. It can distinguish between metal-centered d-orbitals and ligand-based orbitals, providing insight into potential metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. msaweb.org
Charge and Spin Density Distribution: DFT can map the distribution of electron charge and spin density across the molecule. dtu.dk In a high-spin Fe(II) complex, this would show how the unpaired electron density is localized on the metal center and potentially delocalized onto the ligands. dtu.dk
Table 2: Illustrative Electronic Properties of an Fe(II) Complex from DFT Note: These values are representative of what a DFT analysis would yield for an iron complex.
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to electronic stability and color |
| Mulliken Charge on Fe | +1.5 e | Shows partial charge on the metal center |
| Spin Density on Fe | ~3.8 | Indicates the number of unpaired electrons |
A significant advantage of DFT is its ability to predict spectroscopic properties, which can be directly compared with experimental results. nih.govmdpi.com
Vibrational Spectra (IR): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. For this compound, this would allow for the assignment of specific peaks to vibrations such as the Fe-O stretching modes and the carboxylate (COO⁻) symmetric and asymmetric stretches.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov These transition energies correspond to the absorption bands in a UV-Visible (UV-Vis) spectrum. researchgate.netmdpi.comresearchgate.net This allows for the interpretation of the observed spectrum in terms of specific electronic excitations, such as d-d transitions on the iron center or charge-transfer bands. nih.govresearchgate.net
Molecular Dynamics (MD) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govresearchgate.net For more complex processes, such as chemical reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. semanticscholar.orgrsc.org
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms.
For this compound, MD simulations can be used to:
Study Solvent Effects: By explicitly including solvent molecules (like water or organic solvents) in the simulation box, MD can provide a detailed picture of the solvation shell around the iron complex. rsc.orgnih.gov It can reveal how solvent molecules are structured around the hydrophilic carboxylate groups and the hydrophobic alkyl chains, and how these interactions influence the complex's behavior. rsc.orgnih.gov This is crucial for understanding its solubility and behavior in solution.
For studying chemical reactions, a full quantum mechanical treatment of a large system is often computationally prohibitive. The QM/MM approach addresses this by treating a small, chemically active region (e.g., the iron center and its immediate ligands) with a high-level QM method like DFT, while the rest of the system (e.g., solvent, other parts of the ligands) is treated with a more efficient MM force field. rsc.orgrutgers.edualmacgroup.com
This hybrid method would allow researchers to:
Map Reaction Pathways: QM/MM can be used to model potential catalytic reactions involving this compound. By calculating the energy profile along a reaction coordinate, this method can identify transition states and intermediates. semanticscholar.org
Determine Activation Energies: From the reaction energy profile, the activation energy for a given chemical step can be calculated, providing insight into the reaction kinetics and the feasibility of a proposed mechanism. semanticscholar.org This approach is invaluable for understanding how the complex might function as a catalyst or participate in redox processes.
Prediction of Spin State Transitions and Magnetic Behavior
The magnetic properties of this compound are dictated by the electron configuration of the central iron(II) ion. As a d⁶ metal ion, Fe(II) in an octahedral coordination environment, such as that expected with carboxylate ligands, can exist in two different electronic spin states: a high-spin (HS) state and a low-spin (LS) state. nih.gov
High-Spin (HS) State: In a weak ligand field, the electrons maximize their spin multiplicity according to Hund's rule. The d-orbital electron configuration is t₂g⁴eg², resulting in four unpaired electrons and a total spin quantum number S = 2. This state is paramagnetic.
Low-Spin (LS) State: In a strong ligand field, the energy gap between the t₂g and eg orbitals is large, causing the electrons to pair up in the lower-energy t₂g orbitals. The configuration becomes t₂g⁶eg⁰, with no unpaired electrons and a total spin S = 0. This state is diamagnetic.
The transition between these two states, known as spin crossover (SCO), can be induced by external stimuli like temperature or pressure. nih.gov Computational models are essential for predicting whether a compound is likely to exhibit SCO behavior. The energy difference between the high-spin and low-spin states (ΔEHL = EHS - ELS) is a critical parameter. For a thermal spin transition to occur, this energy difference must be comparable to the thermal energy (kBT). nih.gov
DFT calculations are widely used to determine the relative stabilities of the HS and LS states. rsc.org Various exchange-correlation functionals are benchmarked to accurately predict spin-state energetics, though challenges remain in achieving universal accuracy across all types of iron complexes. acs.orguj.ac.zarsc.org For this compound, the carboxylate ligands are generally considered to create a relatively weak ligand field, suggesting that the high-spin state is likely to be the ground state under normal conditions. However, intermolecular interactions in the solid state could modify the ligand field strength sufficiently to make a spin transition possible.
Computational predictions for a model octahedral iron(II) complex with carboxylate ligands highlight the expected structural and magnetic differences between the two spin states.
| Property | Predicted High-Spin (S=2) State | Predicted Low-Spin (S=0) State |
|---|---|---|
| Fe-O Bond Length (Å) | ~2.15 | ~2.00 |
| Magnetic Moment (μB) | ~5.0 - 5.4 | 0 |
| Coordination Geometry | Distorted Octahedral | More Regular Octahedral |
| Relative Energy | Lower (More Stable) | Higher (Less Stable) |
This table presents hypothetical DFT-predicted values for a generic [Fe(RCOO)₆]⁴⁻ complex to illustrate the expected differences between spin states, based on typical results for Fe(II) SCO complexes.
The transition from the HS to the LS state is accompanied by a significant contraction of the iron-ligand bond distances, typically around 0.15-0.20 Å, due to the depopulation of the antibonding eg* orbitals. nih.gov This structural change is a key signature of spin crossover.
Computational Design and Optimization of Iron(II) Carboxylate Systems
Computational chemistry is not only predictive but also serves as a tool for the in silico design of new materials with tailored properties. figshare.comjnu.ac.in By systematically modifying the structure of iron(II) carboxylate complexes in a computational model, researchers can screen for candidates with desired functionalities, such as enhanced catalytic activity or specific magnetic behaviors, before undertaking expensive and time-consuming laboratory synthesis. rsc.orgresearchgate.netrsc.org
For iron(II) carboxylate systems, computational design can focus on several key areas:
Tuning Spin-Crossover Properties: The transition temperature (T₁/₂) of an SCO complex is highly sensitive to the ligand field. Computational models can explore how modifications to the isononanoate ligand—for instance, by introducing electron-withdrawing or electron-donating groups on the alkyl chain—would alter the electronic environment around the Fe(II) center. acs.org An increase in the ligand field strength would stabilize the LS state, potentially raising the transition temperature.
Catalyst Optimization: Iron carboxylates can act as catalysts in various chemical reactions. DFT can be used to model reaction mechanisms, identify rate-determining steps, and calculate activation energies. jnu.ac.in By simulating the catalytic cycle with different ligand structures, it's possible to identify modifications that would lower activation barriers and improve catalytic efficiency. For example, altering the steric bulk of the isononanoate ligand could optimize substrate access to the catalytic iron center.
Design of Functional Materials: Computational methods can guide the assembly of iron(II) carboxylates into larger structures like metal-organic frameworks (MOFs). nih.govacs.org Modeling can predict how the choice of carboxylate ligand influences the pore size, stability, and surface properties of the resulting MOF, optimizing it for applications such as gas storage or heterogeneous catalysis.
The table below illustrates how computational screening could be used to predict the effect of ligand modifications on the spin-state splitting energy (ΔEHL) of a model iron(II) carboxylate complex. A more positive ΔEHL indicates greater stabilization of the low-spin state.
| Ligand Modification (Hypothetical) | Predicted Effect on Ligand Field | Predicted Change in ΔEHL (kJ/mol) | Implication for SCO Behavior |
|---|---|---|---|
| Isononanoate (Baseline) | Baseline | -15 | High-Spin Ground State Likely |
| Addition of -CF₃ group | Stronger (Inductive Effect) | +10 | Stabilizes Low-Spin State |
| Addition of -NH₂ group | Weaker (Donating Effect) | -5 | Further Stabilizes High-Spin State |
| Increased Steric Hindrance | Weaker (Steric Effect) | -8 | Favors High-Spin State (Longer Bonds) |
This table provides a conceptual illustration of how computational tools can be used to design and optimize iron(II) carboxylate systems by predicting the impact of structural changes on key electronic properties.
Through such theoretical investigations, the properties of this compound and related compounds can be systematically tuned to develop advanced materials for a range of technological applications.
Catalytic Research with Iron 2+ Isononanoate and Analogous Iron Ii Systems
Fundamental Principles of Iron(II) Catalysis
The catalytic activity of iron(II) complexes is fundamentally governed by the electronic structure of the iron center, which can be modulated by its oxidation state and the surrounding ligand environment. These factors dictate the catalyst's reactivity, selectivity, and stability.
The accessibility of multiple oxidation states is a cornerstone of iron catalysis. nih.gov Catalytic cycles often involve the shuttling of the iron center between two or more oxidation states. While iron can adopt states from -2 to +6, the Fe(II), Fe(III), and Fe(IV) states are particularly prominent in oxidative catalysis. nih.govacs.org
Fe(II) as the Resting State and Precursor: Many catalytic cycles commence with an iron(II) precursor. This state is often the entry point for activation by an oxidant (like H₂O₂ or O₂) to generate a highly reactive, high-valent species. acs.orgrsc.org In some enzymatic systems, the ferrous (Fe²⁺) state is essential for catalysis, while the ferric (Fe³⁺) state is inactive. acs.orgnih.gov For example, in the heme-containing enzyme aldoxime dehydratase, the Fe(II) center is required to catalyze the N-O bond cleavage by donating an electron to the substrate's antibonding orbital, a process that is energetically unfavorable with an Fe(III) center. acs.orgnih.gov
Fe(III) as an Intermediate: The Fe(III) state is a common intermediate in many iron-catalyzed reactions. For instance, in cross-coupling reactions, an Fe(I)/Fe(III) manifold is often proposed. acs.org In oxidative C-H activation, the reaction of a high-valent Fe(IV)=O species with a substrate C-H bond generates an Fe(III)-OH intermediate and a substrate radical. nih.govpsu.edu
Fe(IV) as a Key Oxidant: High-valent iron(IV)-oxo (ferryl) species are powerful oxidants implicated as the key intermediates in the cleavage of strong C-H bonds in both enzymatic and synthetic systems. nih.govresearchgate.net These species are generated from Fe(II) precursors and are capable of performing challenging transformations like hydroxylation and halogenation. nih.govnih.govresearchgate.netnih.gov The high reactivity of the Fe(IV)=O unit is central to the function of numerous non-heme iron enzymes. psu.edunih.gov
The ligand framework surrounding the iron center plays a critical role in dictating the catalyst's performance by modulating its steric and electronic properties. acs.org The choice of ligand can influence the stability of reactive intermediates, the accessibility of the active site, and the spin state of the iron center, all of which impact activity and selectivity. acs.orgasnevents.com.au
Electronic Effects: The electronic properties of the ligand, specifically its ability to donate or withdraw electron density, directly affect the redox potential of the iron center. researchgate.netberkeley.edu Strong-field ligands, such as those with pyridine (B92270) donors, can stabilize low-spin iron complexes, which has been proposed to positively influence catalytic activity and selectivity in oxidation reactions. acs.orgrsc.org In a systematic study of water-soluble iron(IV)-oxo complexes supported by pentapyridine ligands, it was found that electron-withdrawing groups on the axial pyridine ligand led to faster rates of both hydrogen atom transfer (HAT) and oxygen atom transfer (OAT) reactions. berkeley.edu
Steric Effects and Coordination Geometry: The steric bulk of a ligand can control substrate access to the active site, thereby influencing selectivity. Furthermore, the coordination geometry imposed by the ligand is crucial. For catalysts with linear tetradentate N-donor ligands, complexes with a cis-α coordination geometry have demonstrated significantly higher catalytic efficiency in oxidation reactions compared to those with cis-β or trans geometries. rsc.orgresearchgate.net Ligand topology that prevents dimerization and imparts solubility can also be critical for maintaining catalytic activity. acs.org The denticity of the ligand can also have an impact, with higher denticity appearing to be beneficial for catalysis in some oxidation systems. researchgate.net
Detailed Mechanistic Investigations of Iron(II)-Catalyzed Reactions
Understanding the reaction mechanism is paramount for the rational design of improved catalysts. Mechanistic studies in iron catalysis are often challenging due to the paramagnetic nature of many iron intermediates and their transient lifetimes. acs.org Despite these difficulties, a combination of kinetic studies, spectroscopy, and computational modeling has provided significant insight into the catalytic cycles of various iron-catalyzed reactions. acs.orgacs.orgyoutube.com
The direct detection and characterization of transient intermediates are crucial for validating proposed mechanisms. nih.gov
Fe(IV)-oxo Intermediates: Non-heme Fe(IV)-oxo species have been successfully trapped and characterized in several enzymatic and synthetic systems. nih.govresearchgate.net These intermediates are often identified by a combination of spectroscopic techniques. For instance, the Fe(IV)-oxo intermediate "J" in the enzyme TauD was characterized by its UV-vis absorption feature (~318 nm) and a unique Mössbauer quadrupole doublet. nih.gov Resonance Raman spectroscopy confirmed the Fe=O bond through its characteristic vibrational frequency (821 cm⁻¹), which shifts upon ¹⁸O₂ labeling, while X-ray absorption spectroscopy revealed a short Fe-O bond length of 1.62 Å. nih.gov Similar spectroscopic signatures have been observed for synthetic Fe(IV)-oxo complexes. acs.org
| Complex/Intermediate | Method | Key Parameter | Value | Reference |
|---|---|---|---|---|
| TauD Intermediate J | UV-vis | λmax | ~318 nm | nih.gov |
| Mössbauer | δ / ΔEQ | 0.30 / -0.88 mm/s | nih.gov | |
| Resonance Raman | ν(16O) / ν(18O) | 821 / 787 cm-1 | nih.gov | |
| XAS | Fe-O distance | 1.62 Å | nih.gov | |
| [(L1)FeIV=O] | UV-vis | λmax | 705 nm | acs.org |
| Mössbauer | δ / ΔEQ | 0.03 / 2.00 mm/s | acs.org |
Iron-Hydride Intermediates: Iron-hydride complexes are key intermediates in catalytic hydrogenation, hydrosilylation, and nitrogen fixation. digitellinc.comnih.govacs.orgresearchgate.net These species can be generated from Fe(II) precursors and are capable of reducing various unsaturated bonds. acs.org Reactivity studies on isolable, low-coordinate iron(II) hydride dimers, such as [(β-diketiminate)Fe(μ-H)]₂, have shown they react rapidly with substrates like alkynes, alkenes, and CO₂ via addition of the Fe-H bond across a multiple bond. nih.gov Mass spectrometry has emerged as a valuable tool for studying the properties, such as hydride-donor ability, of highly reactive and short-lived iron-hydride species generated in situ. nih.govacs.org
Reaction Pathways: Mechanistic investigations have revealed diverse pathways for iron-catalyzed reactions. In the dehydrogenation of amines catalyzed by (cyclopentadienone)iron complexes, a stepwise mechanism was identified, involving the formation of an iron-amine complex followed by a rate-limiting hydride transfer from the amine's alpha-carbon to the iron center. acs.org For C-H azidation reactions, mechanistic studies helped to distinguish between a radical chain mechanism initiated by the iron complex and a closed cycle where an iron(III)-azide intermediate participates directly in the C-N bond-forming step. youtube.com
Rate-Limiting Steps: Identifying the rate-limiting step is a key objective of mechanistic studies. In certain iron-catalyzed cross-coupling reactions proceeding via an Fe(I)/Fe(III) cycle, oxidative addition has been determined to be the rate-limiting step. acs.org In a completely different system, the oxygen reduction reaction (ORR) on single-atom Fe-N-C catalysts, ab initio molecular dynamics simulations revealed that the rate-limiting step is not a hydrogenation step, as commonly believed, but rather the physical replacement of an adsorbed water molecule on the iron active site by an incoming oxygen molecule. nih.govfigshare.com
| Axial Ligand (X) | Substrate | Reaction Type | Second-Order Rate Constant, k2 (M-1s-1) | Reference |
|---|---|---|---|---|
| CF3 | 4-ethylbenzenesulfonate | HAT | 0.14(1) | berkeley.edu |
| H | 4-ethylbenzenesulfonate | HAT | 0.071(7) | berkeley.edu |
| Me | 4-ethylbenzenesulfonate | HAT | 0.046(5) | berkeley.edu |
| CF3 | 4-styrenesulfonate | OAT | 1.5(1) | berkeley.edu |
| H | 4-styrenesulfonate | OAT | 0.94(9) | berkeley.edu |
| Me | 4-styrenesulfonate | OAT | 0.68(7) | berkeley.edu |
Allosteric regulation, a concept borrowed from enzymology, describes the process by which the binding of an effector molecule at a site remote from the catalyst's active site modulates its catalytic activity. nih.gov This provides a sophisticated mechanism for controlling reactivity. While extensively studied in biological systems, the application of allosteric principles to synthetic iron catalysts is an emerging area. nih.gov
The core principle involves a conformational change induced by the effector binding, which is transmitted through the catalyst's structure to the active site, altering its geometry or electronic properties and thus its kinetic performance. nih.govacs.org In one potential mechanism, effector binding might relieve strain in the transition state of the catalyzed reaction, thereby lowering the activation barrier and accelerating the reaction rate. nih.gov This type of remote control offers a powerful strategy for designing "smart" catalysts whose activity can be switched on or off in response to an external chemical signal. While abiological examples of allosteric control of reaction kinetics are still relatively few, the concept holds promise for developing highly regulated iron-based catalytic systems. nih.gov
Scope of Iron(II)-Catalyzed Transformations
Iron(II) complexes, including iron(2+) isononanoate and analogous carboxylate systems, serve as versatile catalysts for a wide array of chemical transformations. The accessibility of multiple oxidation states (primarily Fe(II), Fe(III), and Fe(IV)) and the ability to coordinate with diverse ligands allow these catalysts to participate in polymerization, oxidation, bond formation, and cleavage reactions. Their low cost and reduced toxicity compared to precious metal catalysts make them highly attractive for developing sustainable chemical processes. rochester.eduacs.org
Polymerization Processes (e.g., Olefin Polymerization)
Iron(II)-based catalysts have emerged as significant players in the field of olefin polymerization. The discovery that iron(II) complexes featuring 2,6-bis(imino)pyridyl ligands can, upon activation with methylaluminoxane (B55162) (MAO), effectively polymerize ethylene (B1197577) to produce highly linear polyethylene (B3416737) was a pivotal development. rsc.orgacs.orgresearchgate.net This breakthrough has spurred extensive research into modifying ligand structures to control polymer properties and enhance catalyst performance. researchgate.net
The activity and stability of these iron catalysts are profoundly influenced by the architecture of the coordinating ligand. For instance, modifications to the N-aryl groups in 2,6-bis(arylimino)pyridines, particularly the steric and electronic properties of substituents, have significant effects on catalytic activity and the molecular weight of the resulting polymer. acs.orgresearchgate.net High-spin iron(II) compounds have been identified as competent species for the propagation step in ethylene polymerization. acs.org However, poor thermal stability has been a limiting factor for the industrial application of some of these systems. researchgate.net
Beyond traditional olefin polymerization, iron-based systems are also active in Atom Transfer Radical Polymerization (ATRP). Iron(II) catalysts, often used with carefully selected N,N,N-trialkylated-1,4,9-triazacyclononane ligands, provide an environmentally friendly alternative to more common copper-based systems for the controlled polymerization of monomers like styrene (B11656) and various acrylates. nsf.govmdpi.comnih.gov The control over the polymerization can be improved by decreasing the polarity of the reaction medium, which enhances the rate of deactivation. nsf.gov More recently, three-coordinate iron(II) catalysts have shown remarkable reactivity in the ring-opening metathesis polymerization (ROMP) of olefins, such as norbornene, producing polymers with high molecular weight and stereoregularity. elsevierpure.comnih.gov
| Catalyst System | Monomer | Polymerization Type | Key Findings |
| 2,6-bis(imino)pyridyl Fe(II) complexes / MAO | Ethylene | Coordination Polymerization | Produces highly linear polyethylene; activity and polymer MW are tunable via ligand modification. acs.org |
| (R3TACN)FeX2 | Styrene, Acrylates | ATRP | Environmentally friendly alternative to copper; control is improved in less polar solvents. nsf.govnih.gov |
| Three-coordinate Fe(II) complexes | Norbornene | ROMP | Forms high molecular weight (>10^7 g/mol ) and stereoregular polynorbornene. elsevierpure.com |
Oxidative Transformations (e.g., Ozone Oxidation, Fe(II)/2-Oxoglutarate-Dependent Oxygenases)
Iron(II) compounds are effective catalysts for various oxidative transformations, leveraging the metal's facile redox chemistry.
Ozone Oxidation: In ozonation processes for water treatment, iron(II) acts as a potent catalyst to accelerate the degradation of organic pollutants. google.com The mechanism involves the rapid reaction of Fe(II) with ozone, which generates a highly reactive ferryl aqua ion (Fe(IV)aqO²⁺). google.com This Fe(IV) species is a powerful oxidant capable of reacting quickly with a range of organic substrates that are often resistant to direct oxidation by ozone alone. google.com The catalytic cycle enhances the efficiency of ozone utilization, leading to more complete and rapid oxidation of contaminants. google.comresearchgate.net The oxidation of Fe(II) to Fe(III) by ozone also contributes to the generation of hydroxyl radicals (•OH), which are non-selective and highly potent oxidizing agents. researchgate.net This catalytic approach is particularly effective at acidic pH. researchgate.netacs.org
Fe(II)/2-Oxoglutarate-Dependent Oxygenases: The Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases are a vast superfamily of non-heme iron enzymes that catalyze a remarkable diversity of oxidative reactions in biological systems. nih.govfrontiersin.org These enzymes utilize an Fe(II) center coordinated by a conserved 2-histidine-1-carboxylate facial triad. nih.gov The catalytic cycle begins with the binding of the co-substrate 2-oxoglutarate and the primary substrate to the iron center. nih.govfrontiersin.org This is followed by the binding of molecular oxygen (O₂), leading to the oxidative decarboxylation of 2OG to produce succinate (B1194679) and CO₂. nih.gov This process generates a highly reactive Fe(IV)-oxo (ferryl) intermediate, which is the principal oxidizing species responsible for modifying the substrate. nih.govpsu.edu
These enzymes catalyze a wide range of transformations, including:
Hydroxylation: The most common reaction, involving the insertion of an oxygen atom into an unactivated C-H bond. psu.edu
Halogenation: Incorporation of a halide atom into the substrate. nih.gov
Desaturation: Introduction of a double bond. nih.gov
Ring Formation/Closure: Cyclization of substrates. nih.gov
Epimerization: Inversion of stereochemistry at a specific carbon center. nih.gov
The versatility of these enzymes highlights the potential of bio-inspired iron catalysts for performing complex and selective oxidations. nih.govpsu.edu
Carbon-Heteroatom Bond Formation (e.g., Hydrosilylation, H/D Exchange)
Iron(II) catalysts, including those derived from carboxylate precursors, are effective in promoting the formation of carbon-heteroatom bonds.
Hydrosilylation: Iron-catalyzed hydrosilylation of ketones and alkenes represents a cost-effective and sustainable alternative to methods using precious metals. researchgate.net Mechanistic studies on the hydrosilylation of ketones using iron(II) complexes have shown that iron carboxylate precatalysts are activated through the reduction of the carboxylate ligand to an alkoxide. nih.govresearchgate.netacs.org The resulting iron alkoxide complex then enters the catalytic cycle. The proposed mechanism involves a rate-determining σ-bond metathesis between the iron alkoxide and the silane (B1218182) to form an iron hydride species. nih.govacs.org Subsequent coordination and insertion of the ketone into the Fe-H bond regenerates the active iron alkoxide catalyst, completing the cycle. nih.govacs.org This process can be highly enantioselective when chiral ligands are employed. nih.govresearchgate.net
Hydrogen/Deuterium (B1214612) (H/D) Exchange: Iron(II) precatalysts are also used in C-H activation for hydrogen/deuterium (H/D) exchange reactions. rsc.orged.ac.uk These methods allow for the site-selective incorporation of deuterium into organic molecules, such as alkenes and heterocycles, using readily available deuterium sources like deuterated methanol (B129727) (CD₃OD). rsc.orgresearchgate.net The process is typically initiated by the formation of an active iron hydride catalyst from a bench-stable iron(II) precatalyst. ed.ac.ukrsc.org This iron hydride can then undergo C-H metallation with the substrate, and subsequent reversible protonation/deuteration steps lead to the exchange. rsc.orgrsc.org This approach avoids the need for directing groups and is mechanistically distinct from other H/D exchange methods. rsc.org
| Reaction Type | Substrate | Catalyst System | Key Mechanistic Step |
| Hydrosilylation | Ketones | Iron(II) carboxylate precatalyst | σ-bond metathesis of an iron alkoxide with silane to form an iron hydride. nih.govacs.org |
| H/D Exchange | Alkenes, Heterocycles | Bench-stable Iron(II) precatalyst | Direct C-H metallation by an iron(II) hydride species. rsc.orgresearchgate.net |
C-C Bond Cleavage and Formation
Iron's versatile redox properties make it a valuable catalyst for both the formation and cleavage of carbon-carbon bonds.
C-C Bond Formation: Iron catalysts are prominent in cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds by directly coupling two C-H bonds, often with the aid of an oxidant. mdpi.com This atom-economical approach avoids the need for pre-functionalized substrates. mdpi.com Iron-catalyzed CDC has been applied to form bonds between various combinations of carbon centers, including C(sp³)-H/C(sp³)-H and C(sp³)-H/C(sp²)-H. mdpi.com Furthermore, iron complexes can mediate the reductive coupling of CO₂ with olefins like ethylene to form C-C bonds, yielding products such as acrylates, though developing efficient catalytic systems remains a challenge. nsf.gov The formation of C-C bonds can proceed through the coupling of radical intermediates or the rearrangement of unstable products generated by the enzyme or catalyst. nih.gov
C-C Bond Cleavage: Conversely, iron catalysts can promote the cleavage of C-C bonds, typically through oxidative pathways. An iron-catalyzed aerobic oxidative cleavage of the C-C sigma bond in ketones has been developed using air as the oxidant. rsc.org This method provides a chemoselective route to carbon chain-shortened aldehydes and ketones without overoxidation. rsc.org Similarly, a visible-light-promoted iron-catalyzed aerobic cleavage of vicinal diols has been reported, which operates under mild conditions. nih.gov In biological systems, redox enzymes, particularly iron-dependent oxygenases, are frequently involved in C-C bond cleavage. nih.gov The cleavage often occurs via the rearrangement of unstable oxidized intermediates or the collapse of radical species. nih.gov
Strategies for Catalyst Optimization and Stability
A central challenge in the application of iron catalysts is achieving high activity while maintaining stability, as catalyst deactivation can limit their practical utility. researchgate.net Several strategies have been developed to address these issues.
Ligand Design and Modification: The ligand framework is crucial for tuning the catalyst's electronic and steric properties. In olefin polymerization, for example, systematic modification of the substituents on 2,6-bis(imino)pyridyl ligands has been shown to significantly impact catalyst activity, thermal stability, and the properties of the resulting polymer. researchgate.netacs.org The introduction of bulky ortho-substituents on the aryl rings can enhance catalyst stability and influence polymer molecular weight. acs.org Similarly, in asymmetric catalysis, the development of chiral ligands, such as those based on oxazolines or N-heterocyclic carbenes (NHCs), has been essential for achieving high enantioselectivity. nih.govnih.gov
Control of Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, solvent polarity, and the nature and concentration of co-catalysts or activators is critical. For instance, in iron-catalyzed ATRP, the polarity of the solvent affects the rate of deactivation, with less polar solvents often leading to better control over the polymerization. nsf.gov For ethylene oligomerization catalysts, phenolic modifiers can be added to reduce the rate of chain propagation relative to chain termination, thus preventing the formation of unwanted high-molecular-weight polymers. nih.gov
Support and Immobilization: Heterogenizing homogeneous iron catalysts by anchoring them to solid supports is a common strategy to improve stability, facilitate catalyst recovery, and prevent deactivation. nih.gov Supports like silica (B1680970) (SBA-15), zeolites (MCM-41), or activated carbon can be used. nih.govdntb.gov.ua The interaction between the iron species and the support can enhance stability; for example, strong metal-support interactions created by oxygen vacancies in ceria-based supports have been shown to improve both the stability and activity of iron catalysts for ammonia (B1221849) synthesis. rsc.org
Understanding Active Species and Deactivation Pathways: A fundamental understanding of the active catalytic species and the mechanisms of deactivation is essential for rational catalyst design. Research has focused on identifying the operative oxidation state of iron in various reactions and characterizing intermediates in the catalytic cycle. rochester.eduacs.org For example, studies on iron-catalyzed olefin polymerization have sought to determine whether the active species is high-spin Fe(II) or another oxidation state. acs.orgacs.org Elucidating decomposition pathways, such as β-hydride elimination followed by cyclometalation, provides insights that can guide the design of more robust catalysts. acs.org
Iron 2+ Isononanoate in Advanced Materials Science
Precursor in the Synthesis of Functional Nanomaterials
The thermal decomposition of organometallic compounds is a prominent method for producing high-quality, monodisperse nanoparticles. Iron(2+) isononanoate serves as an effective iron precursor in these syntheses, offering precise control over the resulting nanomaterial's characteristics. The branched isononanoate ligands ensure good solubility in nonpolar organic solvents commonly used for high-temperature synthesis, facilitating a homogeneous reaction environment critical for controlled nucleation and growth. nih.gov
This compound is utilized in the thermal decomposition method to produce iron oxide nanoparticles (IONPs) with finely tuned sizes and shapes. nih.gov In this process, the this compound is heated in a high-boiling point solvent, often in the presence of surfactants or stabilizing agents. The temperature of the reaction is a critical parameter that dictates the rate of decomposition of the precursor, which in turn influences the nucleation and subsequent growth of the nanoparticles. nih.gov
By carefully manipulating reaction parameters such as temperature, precursor concentration, solvent type, and the nature of stabilizing agents, researchers can direct the synthesis towards specific morphologies like spheres, cubes, or other complex shapes. mdpi.com For instance, slower reaction rates at lower temperatures tend to favor the growth of larger particles, while rapid decomposition at higher temperatures can lead to the formation of numerous small nuclei, resulting in smaller nanoparticles. nih.gov The choice of surfactants, which bind to the surface of the growing nanocrystals, also plays a crucial role in preventing aggregation and controlling the final shape. nih.gov This level of control is essential for applications where the magnetic and catalytic properties of IONPs are highly dependent on their physical dimensions. mdpi.comnih.gov
Table 1: Influence of Synthesis Parameters on Iron Oxide Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Size | Effect on Morphology |
|---|---|---|
| Temperature | Higher temperatures generally lead to smaller, more uniform particles due to faster nucleation. nih.gov | Can influence the crystalline phase and shape. mdpi.com |
| Precursor Conc. | Higher concentration can lead to larger particle sizes. researchgate.net | Can affect particle shape and monodispersity. |
| Surfactants | Stabilize particles, prevent aggregation, and allow for size control. nih.gov | Crucial for directing the growth of specific crystal facets to achieve shapes like cubes or rods. nih.gov |
| Reaction Time | Longer reaction times can lead to particle growth (Ostwald ripening). mdpi.com | Can lead to changes in shape and crystallinity over time. |
This compound is also a valuable precursor for creating the magnetic iron or iron oxide core in core-shell nanoparticles. nih.govresearchgate.net These composite nanoparticles, which feature a central core material encapsulated by a shell of a different material, are designed to combine multiple functionalities in a single entity.
In a typical synthesis, the iron-containing core is first produced via the thermal decomposition of this compound. researchgate.net Subsequently, a shell material, such as silica (B1680970), a noble metal like gold, or a polymer, is grown around the pre-formed core. nih.govresearchgate.netsemanticscholar.org For example, a silica shell (SiO2) can be introduced to improve the stability of the iron oxide core in aqueous environments and provide a surface that is easily functionalized with other molecules. mdpi.com A gold shell can impart unique optical properties, such as surface plasmon resonance, useful in sensing and imaging applications. rsc.org The resulting core-shell structures (e.g., Fe@SiO2 or Fe@Au) possess the magnetic properties of the iron-based core while benefiting from the protective, functional, or optical properties of the shell. mdpi.comrsc.org
Components in Polymer and Composite Systems
Beyond nanomaterials, this compound finds applications as an additive in polymers and composites, where it can act as a catalyst or impart desirable physical properties to the final material.
Iron complexes are known to be effective catalysts in various polymerization reactions, including Atom Transfer Radical Polymerization (ATRP). mdpi.com In ATRP, iron catalysts, typically in the Fe(II) oxidation state, participate in a reversible redox process that controls the concentration of growing polymer radicals. mdpi.com This control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edunih.gov
This compound can serve as a precursor for such catalytic systems. The Fe(II) center is the active component in the catalytic cycle, while the isononanoate ligands ensure its solubility in the monomer or solvent medium. nih.gov The use of iron is advantageous due to its low cost, abundance, and lower toxicity compared to other transition metal catalysts. cmu.edu Iron-based catalysts have been successfully employed in the polymerization of various monomers, including styrenes and (meth)acrylates, demonstrating their versatility. mdpi.com
Metal carboxylates are widely used as additives in lubricants and greases to enhance their performance. Isononyl isononanoate itself is recognized as a superior emollient and lubricating agent. tri-iso.com When combined with iron, the resulting this compound can function as a performance-enhancing additive. The integration of iron compounds into lubricating oils is a subject of significant research, as iron can contribute to anti-wear properties. researchgate.net The presence of iron, potentially delivered via an oil-soluble precursor like this compound, can help form protective tribofilms on metal surfaces, reducing friction and wear between moving parts. researchgate.net Furthermore, this compound can be used as a precursor to form iron oxide nanoparticles in situ within a lubricant base, creating a nano-lubricant with improved load-bearing and anti-wear characteristics. researchgate.net
Application as Solid Precursors for Supplementary Cementitious Materials
Supplementary Cementitious Materials (SCMs) are used to replace a portion of Portland cement in concrete, leading to reduced CO2 emissions and improved durability. whiterose.ac.uk Iron-rich materials, such as natural iron-aluminosilicates and industrial slags, are being explored as potential SCMs. nih.govmdpi.com The iron in these materials can participate in the hydration reactions of the cement, contributing to the strength and microstructure of the final product. whiterose.ac.ukresearchgate.net
Analytical Methodologies for Iron Ii and Total Iron Species
Spectrophotometric Quantification of Iron(II) and Total Iron
Spectrophotometry is a widely used technique for the determination of iron concentration due to its simplicity, cost-effectiveness, and reliability. thermofisher.com This method is based on the principle that iron ions, when complexed with certain chromogenic reagents, form colored solutions whose absorbance is proportional to the iron concentration.
The foundation of spectrophotometric iron analysis lies in the formation of a stable, colored complex between iron ions and a complexing agent. egyankosh.ac.in
1,10-Phenanthroline (B135089): This tricyclic nitrogen heterocyclic compound is a highly sensitive and selective reagent for the determination of iron(II). egyankosh.ac.inpbworks.com It reacts with Fe(II) ions to form a stable, orange-red tris-complex, [Fe(C12H8N2)3]2+. thermofisher.comegyankosh.ac.in The intensity of the color produced is directly proportional to the concentration of Fe(II) and is stable over a wide pH range. pbworks.comtruman.edu The molar absorptivity of this complex is high, allowing for the detection of low concentrations of iron. pbworks.com
Morin (B1676745): Morin (2',3,4',5,7-pentahydroxyflavone) is another effective chromogenic reagent that forms a colored chelate with iron ions. researchgate.netnih.gov It has been utilized for the spectrophotometric determination of iron(III) in slightly acidic conditions, forming a green-brown complex. rsc.orgtubitak.gov.tr The reaction is instantaneous, and the resulting complex is stable, making it suitable for quantitative analysis. researchgate.net
To ensure the accuracy and sensitivity of spectrophotometric iron determination, several analytical parameters must be optimized.
pH: The pH of the solution plays a critical role in the formation and stability of the iron-reagent complex. For the 1,10-phenanthroline method, the color intensity of the Fe(II) complex is independent of pH in the range of 2 to 9. egyankosh.ac.inpbworks.com For the morin method with Fe(III), an optimal pH of approximately 3.7 is reported. rsc.org Acetate buffers are commonly used to maintain the desired pH. jetir.org
Wavelength (λmax): The wavelength of maximum absorbance (λmax) must be determined to achieve the highest sensitivity. For the Fe(II)-1,10-phenanthroline complex, the λmax is consistently reported to be around 508 nm or 510 nm. egyankosh.ac.inpbworks.comjetir.orgits.ac.id The Fe(III)-morin complex exhibits maximum absorption at approximately 417 nm. rsc.org
Reagent Concentration: An adequate concentration of the complexing reagent is necessary to ensure the complete complexation of all iron ions in the sample. The optimal molar ratio of the reagent to iron is determined experimentally to maximize absorbance. For instance, in the determination of Fe(III) with morin, a significant excess of morin is used. rsc.org
| Parameter | 1,10-Phenanthroline Method (for Fe(II)) | Morin Method (for Fe(III)) |
|---|---|---|
| Optimal pH Range | 2 - 9 egyankosh.ac.inpbworks.com | ~3.7 rsc.org |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm egyankosh.ac.inpbworks.comjetir.orgits.ac.id | 417 nm rsc.org |
| Complex Color | Orange-Red thermofisher.comegyankosh.ac.in | Green-Brown rsc.org |
To determine the total iron concentration in a sample, any Fe(III) present must first be reduced to Fe(II) before the addition of a colorimetric reagent like 1,10-phenanthroline. pbworks.com Several reducing agents are commonly employed for this purpose.
Hydroxylamine (B1172632) Hydrochloride (NH2OH·HCl): This is a widely used reducing agent in the 1,10-phenanthroline method. egyankosh.ac.inpbworks.com It effectively reduces Fe(III) to Fe(II), ensuring that the total iron content is measured. thermofisher.com Studies have shown that hydroxylamine hydrochloride is an effective reducing agent at an optimal pH of 4.5. asianpubs.org
Ascorbic Acid (C6H8O6): Ascorbic acid is another effective reducing agent for the conversion of Fe(III) to Fe(II). asianpubs.org The reduction is typically carried out in an acidic medium to facilitate the reaction. nih.gov
Other Reducing Agents: Other reagents such as sodium thiosulfate, sodium oxalate, and sodium sulfite (B76179) have also been investigated for their ability to reduce Fe(III). asianpubs.org The choice of reducing agent can depend on the sample matrix and the presence of interfering ions.
Method validation is a critical step to ensure that an analytical method is reliable, accurate, and selective for its intended purpose. ijpab.com Key validation parameters for the spectrophotometric determination of iron include:
Linearity: The method's linearity is established by creating a calibration curve with a series of standard solutions of known iron concentrations. researchgate.netniscpr.res.in The adherence to Beer-Lambert law is confirmed if a linear relationship between absorbance and concentration is observed over a specific range. researchgate.net
Accuracy: Accuracy is determined by comparing the measured values to a known true value, often through the analysis of certified reference materials or by performing recovery studies on spiked samples. ijpab.comresearchgate.net
Precision: Precision is assessed by analyzing replicate samples to determine the degree of agreement among individual measurements. ijpab.comresearchgate.net It is often expressed as the relative standard deviation (RSD).
Selectivity: The selectivity of the method refers to its ability to accurately measure the analyte in the presence of other components in the sample matrix. researchgate.net Potential interferences from other metal ions are evaluated, and masking agents may be used to improve selectivity. nih.gov
Advanced Spectroscopic Elemental Analysis (e.g., ICP-AES, AAS)
For highly sensitive and precise determination of total iron concentration, advanced spectroscopic techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectrometry (AAS) are employed.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This technique is known for its high sensitivity, reproducibility, and accuracy in determining the elemental composition of a sample. e3s-conferences.org It can be used for the simultaneous analysis of multiple elements, including iron. e3s-conferences.orgzldm.ru ICP-AES has been successfully applied to the analysis of iron in various matrices, including iron ore raw materials. zldm.ruresearchgate.net
Atomic Absorption Spectrometry (AAS): AAS is another powerful technique for the quantitative determination of iron. asianpubs.orgjst.go.jp The method is highly sensitive and can be used to determine iron in a wide range of samples, including biological and environmental samples. asianpubs.orgusgs.gov In AAS, a sample is atomized, and the amount of light absorbed by the ground-state iron atoms at a specific wavelength is measured, which is proportional to the iron concentration. usgs.gov
Speciation Analysis for Iron(II) and Iron(III) Differentiation
Speciation analysis is essential for understanding the distribution and behavior of different iron oxidation states in a sample. Various analytical techniques have been developed to differentiate and quantify Fe(II) and Fe(III).
One common approach involves the use of chromatographic separation coupled with a sensitive detection method. For instance, ion chromatography can be used to separate Fe(II) and Fe(III) after they have been complexed with a suitable chelating agent, such as pyridine-2,6-dicarboxylic acid or dipicolinic acid. nih.govmetrohm.commetrohm.com Following separation, the distinct iron species can be quantified using detectors like chemiluminescence or UV/VIS spectrophotometry. nih.govmetrohm.commetrohm.com
Another strategy for speciation involves selective retention of one iron species on a micro-column while allowing the other to pass through. For example, Fe(III) can be selectively retained on a gallic acid-modified alumina (B75360) micro-column at a specific pH, while Fe(II) is not retained and can be directly measured. nih.gov The retained Fe(III) can then be eluted and quantified. nih.gov These methods, often coupled with highly sensitive detection techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), allow for the determination of trace levels of Fe(II) and Fe(III). nih.govfrontiersin.org
Future Perspectives in Iron 2+ Isononanoate Research
Innovations in Synthesis and Sustainable Production
The development of novel and sustainable synthetic routes for Iron(2+) isononanoate is a primary area for future research. Traditional methods for synthesizing metal carboxylates often involve the reaction of a metal salt with a carboxylic acid, but more innovative and environmentally benign approaches are being explored.
One promising direction is the use of direct electrochemical synthesis. This method would involve the oxidation of an iron metal anode in a solution containing isononanoic acid. researchgate.net This approach offers several advantages over conventional methods, including mild reaction conditions, high purity of the final product, and the avoidance of salt byproducts, contributing to a more sustainable process. researchgate.net
| Synthetic Method | Description | Potential Advantages |
| Conventional Salt Metathesis | Reaction of an iron(II) salt (e.g., iron(II) chloride) with sodium isononanoate. | Well-established, straightforward laboratory-scale synthesis. |
| Direct Electrochemical Synthesis | Oxidation of an iron anode in an isononanoic acid solution. researchgate.net | High purity, no salt byproduct, mild conditions. researchgate.net |
| Solvent-Free Mechanochemistry | Grinding solid iron(II) oxide or hydroxide (B78521) with isononanoic acid. | Reduced solvent waste, potential for lower energy consumption. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between an iron source and isononanoic acid. | Rapid reaction times, potential for improved energy efficiency. |
Rational Design of High-Performance Catalytic Systems
The iron center in this compound, with its accessible oxidation states, suggests significant potential in catalysis. Iron complexes are increasingly favored as catalysts due to iron's low cost, low toxicity, and environmental friendliness compared to precious metals. mdpi.com
A key area of investigation would be its application in polymerization reactions. Iron complexes have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. cmu.edunih.gov Future research could explore the efficacy of this compound as a catalyst or catalyst precursor in the ATRP of various monomers like styrene (B11656) and methyl methacrylate. cmu.edu The branched, bulky isononanoate ligands could influence the solubility and activity of the catalytic species in organic media.
Another promising application is in oxidation catalysis. Metal carboxylates are widely used as "driers" in coatings, paints, and inks, where they accelerate the oxidative cross-linking of unsaturated resins. dic-global.com this compound could be investigated for its activity in these applications, potentially offering a more environmentally friendly alternative to cobalt-based driers. Its catalytic activity could also be harnessed in the selective oxidation of organic compounds, a fundamental transformation in chemical synthesis. mdpi.com
| Potential Catalytic Application | Reaction Type | Rationale |
| Atom Transfer Radical Polymerization (ATRP) | Controlled Radical Polymerization | Iron complexes are known ATRP catalysts; isononanoate ligand may enhance solubility and performance. cmu.edunih.gov |
| Oxidation Catalyst (Drier) | Oxidative Polymerization | Metal carboxylates accelerate curing in coatings; iron is a greener alternative to cobalt. dic-global.com |
| Selective Oxidation | Organic Synthesis | The Fe(II)/Fe(III) redox couple is active in various oxidation reactions. mdpi.com |
| Dehydrocoupling Reactions | Condensation Polymerization | Iron catalysts have shown activity in forming Si-O bonds for polysilylether synthesis. d-nb.info |
Advanced Multiscale Computational Modeling for Predictive Understanding
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the properties and reactivity of this compound at the molecular level. nih.gov DFT calculations can provide insights into the electronic structure, spin state, and geometry of the complex, which are crucial for understanding its catalytic behavior. tsijournals.comdtu.dk
Future computational studies could focus on several key areas. Modeling the interaction of this compound with substrates and intermediates in potential catalytic cycles, such as ATRP or oxidation reactions, could elucidate reaction mechanisms and identify rate-determining steps. acs.org This understanding is vital for the rational design of more efficient catalysts. For instance, DFT can be used to calculate the spin-state splitting of Fe(II) complexes, a critical parameter that influences their reactivity. acs.org
Furthermore, computational models can predict spectroscopic properties (e.g., Mössbauer, IR, UV-Vis spectra), which can then be used to interpret experimental data and confirm the structure and bonding within the complex. nih.govnih.gov As computational power increases, multiscale modeling approaches could be employed to bridge the gap between molecular-level understanding and macroscopic material properties, such as the performance of this compound in a polymer matrix or coating formulation.
Exploration of Novel Material Integrations and Functional Applications
The unique combination of a flexible, hydrophobic isononanoate ligand and a functional iron center opens up possibilities for novel material applications.
In the field of coatings and polymers, this compound could serve multiple functions. Beyond its potential catalytic role as a drier, it could act as a plasticizer or a corrosion inhibitor. The long, branched alkyl chains of the isononanoate group can impart flexibility to polymer films, while iron carboxylates have been investigated for their ability to prevent corrosion on metal surfaces. google.com
Another exciting avenue is the use of this compound as a precursor for the synthesis of advanced nanomaterials. Thermal decomposition of iron carboxylates can yield iron oxide nanoparticles with controlled size and morphology. nih.gov These nanoparticles have a wide range of applications, from magnetic data storage to biomedical imaging and environmental remediation. nih.govmdpi.com The isononanoate ligand could influence the decomposition process and the surface properties of the resulting nanoparticles.
Furthermore, iron carboxylates are key components in the synthesis of nanoscale metal-organic frameworks (NMOFs). nih.gov These porous materials have high surface areas and tunable structures, making them promising for applications in gas storage, separation, and drug delivery. nih.gov Research into whether this compound can be used as a building block for novel NMOFs could lead to new functional materials.
Interdisciplinary Research at the Interface of Inorganic, Organic, and Materials Chemistry
The study of this compound is inherently interdisciplinary, requiring expertise from various fields of chemistry.
Inorganic Chemistry: The synthesis, characterization, and understanding of the coordination chemistry and electronic properties of the iron center. fairfield.edursc.org
Organic Chemistry: The synthesis and functionalization of the isononanoic acid ligand, and the study of the compound's reactivity in organic transformations. rsc.org
Polymer Chemistry: The investigation of its role as a catalyst, initiator, or additive in polymerization reactions and polymer formulations. cmu.edunih.gov
Materials Chemistry: The development of new materials, such as coatings, nanocomposites, and MOFs, incorporating this compound and the characterization of their functional properties. nih.govacs.org
Computational Chemistry: The use of theoretical models to predict properties, elucidate mechanisms, and guide experimental design. nih.govacs.org
Collaborative research efforts that bridge these disciplines will be essential to fully unlock the scientific and technological potential of this compound. Such research will not only advance our understanding of this specific compound but also contribute to the broader development of sustainable, iron-based materials and catalysts. The exploration of such compounds underscores the vast and often untapped potential that lies at the intersection of classical chemical disciplines. acs.org
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing iron(2+) isononanoate?
- Methodological Answer : Synthesis typically involves reacting isononanoic acid with iron(II) salts (e.g., iron(II) chloride) under inert conditions to prevent oxidation. Characterization includes:
- FT-IR spectroscopy to confirm ester and carboxylate bonding.
- Elemental analysis (e.g., ICP-OES) to verify iron content.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- X-ray crystallography for structural elucidation, though limited data exists for iron-based carboxylates .
Q. How can researchers address contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Conduct systematic reviews (following Cochrane guidelines) to collate fragmented data .
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables like oxidation or hydration states.
- Use statistical meta-analysis to resolve discrepancies in melting points or solubility reported across studies .
Q. What are the best practices for evaluating this compound’s stability in experimental formulations?
- Methodological Answer :
- Employ accelerated stability testing (e.g., 40°C/75% RH for 3 months) per ICH guidelines.
- Monitor degradation via HPLC for organic byproducts and UV-Vis spectroscopy for iron oxidation (Fe²⁺ → Fe³⁺).
- Cross-validate with electron paramagnetic resonance (EPR) to detect free radical formation .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in catalytic or redox reactions?
- Methodological Answer :
- Use cyclic voltammetry to map redox potentials and identify reactive intermediates.
- Pair with DFT calculations to model electronic structures and predict reaction pathways.
- Conduct kinetic studies under varying pH/temperature to isolate rate-determining steps .
Q. What advanced techniques resolve conflicting data on this compound’s biocompatibility?
- Methodological Answer :
- Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) using primary human dermal fibroblasts.
- Compare with in silico toxicology models (e.g., OECD QSAR Toolbox) to predict metabolite toxicity.
- Address contradictions (e.g., sensitization risks) via human epidermal equivalent models to bypass animal testing limitations .
Q. How can researchers design experiments to study this compound’s environmental fate and degradation?
- Methodological Answer :
- Simulate environmental conditions using OECD 301 biodegradation tests in aqueous/media systems.
- Track degradation products via LC-MS/MS and assess ecotoxicity using Daphnia magna or Aliivibrio fischeri assays.
- Investigate photodegradation under UV light with GC-MS to identify volatile byproducts .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous datasets on this compound?
- Methodological Answer :
- Apply multivariate analysis (e.g., PCA or PLS regression) to identify correlations between synthesis parameters and properties.
- Use Bayesian inference to model uncertainties in toxicological data, especially for low-volume studies .
- Address outliers via Grubbs’ test or robust regression methods .
Q. How can conflicting results from skin sensitization studies be reconciled?
- Methodological Answer :
- Re-evaluate historical data (e.g., maximization tests) using weight-of-evidence approaches per CIR guidelines .
- Conduct epicutaneous patch testing at varying concentrations (1–20%) to establish dose-response relationships.
- Compare with structurally analogous compounds (e.g., cobalt isononanoate) to identify structure-activity trends .
Ethical and Regulatory Considerations
Q. What are the ethical implications of using this compound in biomedical research?
- Methodological Answer :
- Adhere to REACH compliance for non-registered substances by submitting IUCLID dossiers for hazard assessment.
- Prioritize alternative in vitro models (e.g., organ-on-a-chip) to reduce reliance on animal testing .
- Disclose conflicts of interest in publications, particularly if industry-funded studies report biased safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
